2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with significant potential in various scientific fields This compound features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-fluoroaniline with a thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Diethyl [ (3-chloro-4-fluorophenyl)amino]methylene]malonate:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the thiazine ring and chloro-fluoro substituents.
Uniqueness
2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific combination of functional groups and ring structure.
Properties
Molecular Formula |
C17H13ClFN3O2S |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)imino-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-12-8-11(6-7-13(12)19)21-17-22-15(23)9-14(25-17)16(24)20-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,20,24)(H,21,22,23) |
InChI Key |
FSZAFQRWCPVYCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC(=C(C=C2)F)Cl)NC1=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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